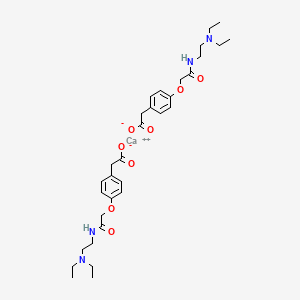
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is a complex organic compound with a unique structure. It is characterized by the presence of a benzene ring, an acetic acid moiety, and a diethylaminoethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate typically involves multiple steps. The initial step often includes the formation of the benzeneacetic acid derivative, followed by the introduction of the diethylaminoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the calcium salt and the incorporation of water molecules to form the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular processes. The calcium salt form may also play a role in modulating calcium signaling pathways, which are crucial for various physiological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, α-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but lacks the calcium salt and dihydrate components.
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar diethylaminoethyl group but differs in the benzene ring substitution pattern.
Uniqueness
Benzeneacetic acid, 4-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-, calcium salt, dihydrate is unique due to its specific combination of functional groups and its calcium salt form
Eigenschaften
CAS-Nummer |
43060-56-6 |
|---|---|
Molekularformel |
C32H46CaN4O8 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
calcium;2-[4-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]phenyl]acetate |
InChI |
InChI=1S/2C16H24N2O4.Ca/c2*1-3-18(4-2)10-9-17-15(19)12-22-14-7-5-13(6-8-14)11-16(20)21;/h2*5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
HXZSOOZVKBBKFU-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].CCN(CC)CCNC(=O)COC1=CC=C(C=C1)CC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




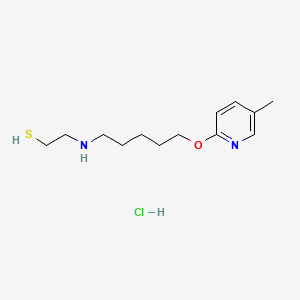
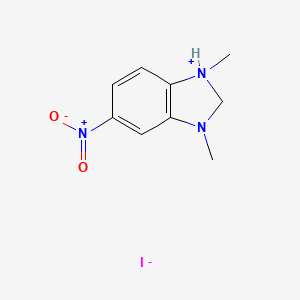
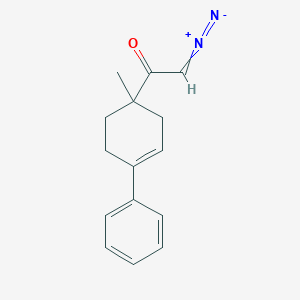
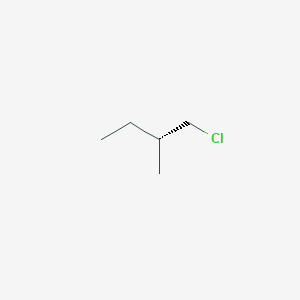
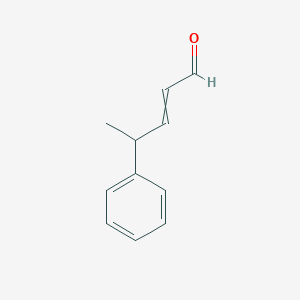

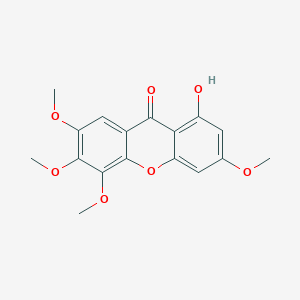
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

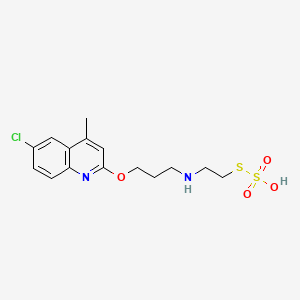
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
